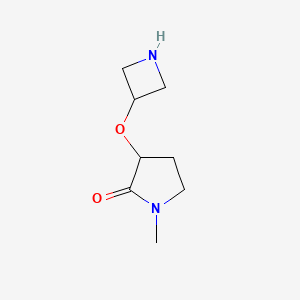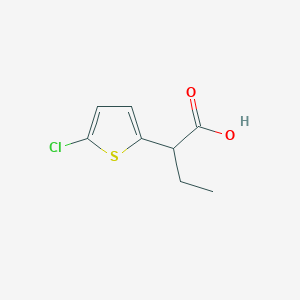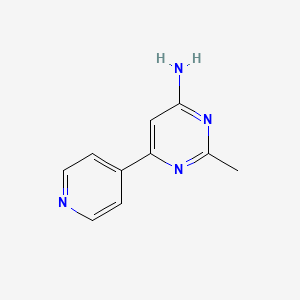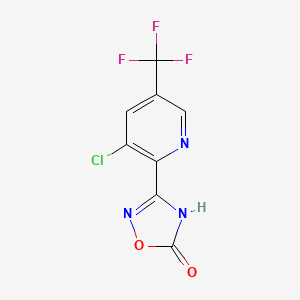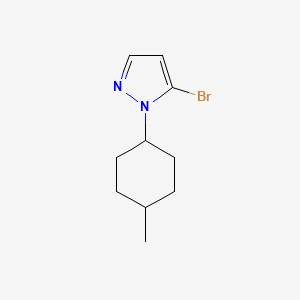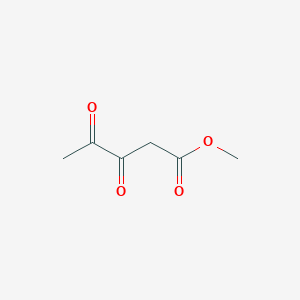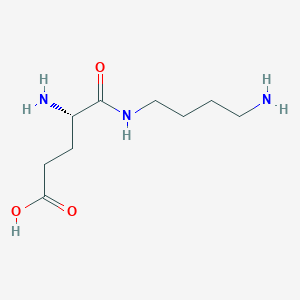
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid is a compound that plays a significant role in various biochemical processes. It is a derivative of lysine and is involved in the post-translational modification of proteins, particularly in the formation of hypusine, a unique amino acid essential for the activity of eukaryotic initiation factor 5A (eIF5A) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid involves the enzymatic modification of lysine residues The process begins with the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue in the eIF5A precursor proteinSubsequently, deoxyhypusine is hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to express the necessary enzymes (DHPS and DOHH) in microbial systems. These engineered microorganisms can then be cultured in bioreactors to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of deoxyhypusine to hypusine is an oxidation reaction catalyzed by DOHH.
Common Reagents and Conditions
Spermidine: Used as the donor of the 4-aminobutyl moiety.
Deoxyhypusine Synthase (DHPS): Catalyzes the transfer of the 4-aminobutyl moiety.
Deoxyhypusine Hydroxylase (DOHH): Catalyzes the hydroxylation of deoxyhypusine.
Major Products
Deoxyhypusine: An intermediate formed during the synthesis of hypusine.
Hypusine: The final product, essential for the activity of eIF5A.
Wissenschaftliche Forschungsanwendungen
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used in studies of post-translational modifications and protein synthesis.
Biology: Plays a crucial role in cell growth, proliferation, and differentiation.
Industry: Used in the production of recombinant proteins and in the study of protein modifications.
Wirkmechanismus
The compound exerts its effects through the modification of eIF5A, a protein involved in translation elongation and termination. The modification involves the addition of a 4-aminobutyl moiety to a specific lysine residue, forming hypusine. This modification is essential for the activity of eIF5A, which in turn is crucial for protein synthesis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Agmatine: A naturally occurring metabolite of arginine with similar biochemical properties.
4-Aminobutylphosphonic acid: A compound with a similar structure but different functional groups.
Uniqueness
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid is unique due to its specific role in the post-translational modification of eIF5A, a process that is highly conserved and essential for cell viability and growth .
Eigenschaften
Molekularformel |
C9H19N3O3 |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
(4S)-4-amino-5-(4-aminobutylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H19N3O3/c10-5-1-2-6-12-9(15)7(11)3-4-8(13)14/h7H,1-6,10-11H2,(H,12,15)(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
GHZATQMRRZVQMB-ZETCQYMHSA-N |
Isomerische SMILES |
C(CCNC(=O)[C@H](CCC(=O)O)N)CN |
Kanonische SMILES |
C(CCNC(=O)C(CCC(=O)O)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13342220.png)
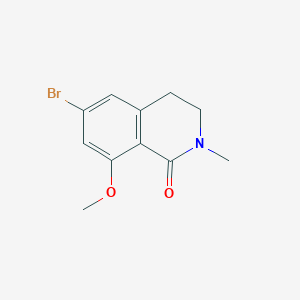
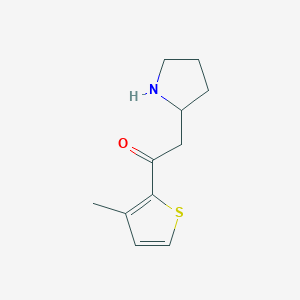
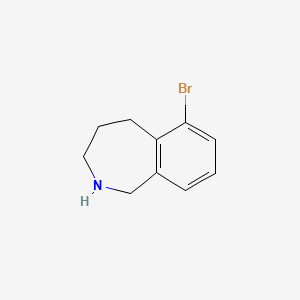

![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)

